

Application Notes and Protocols: 4-Fluoro-2-nitroanisole in Nucleophilic Aromatic Substitution

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Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801

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Introduction

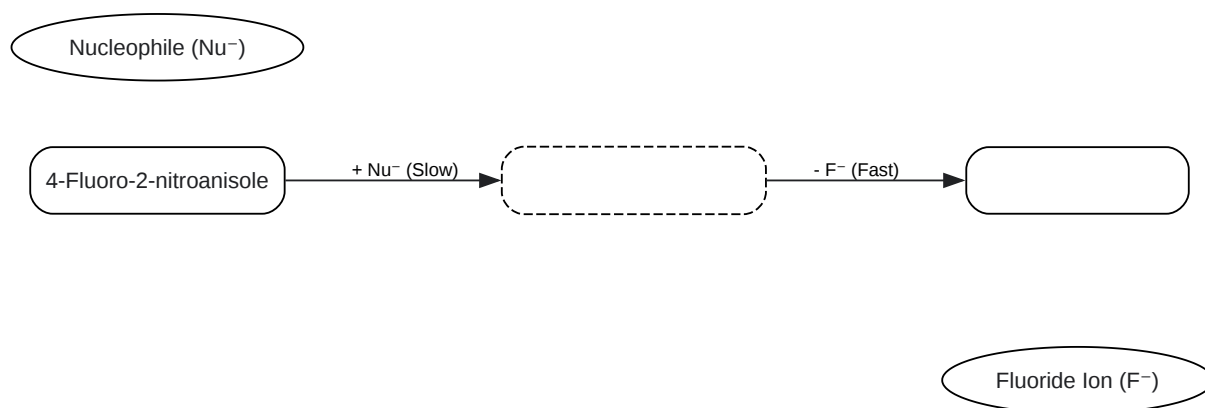
4-Fluoro-2-nitroanisole is a versatile aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Its chemical structure, featuring a fluorine atom activated by an ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating its displacement by a wide range of nucleophiles. This property is fundamental to its application in constructing complex molecular architectures.^[2]

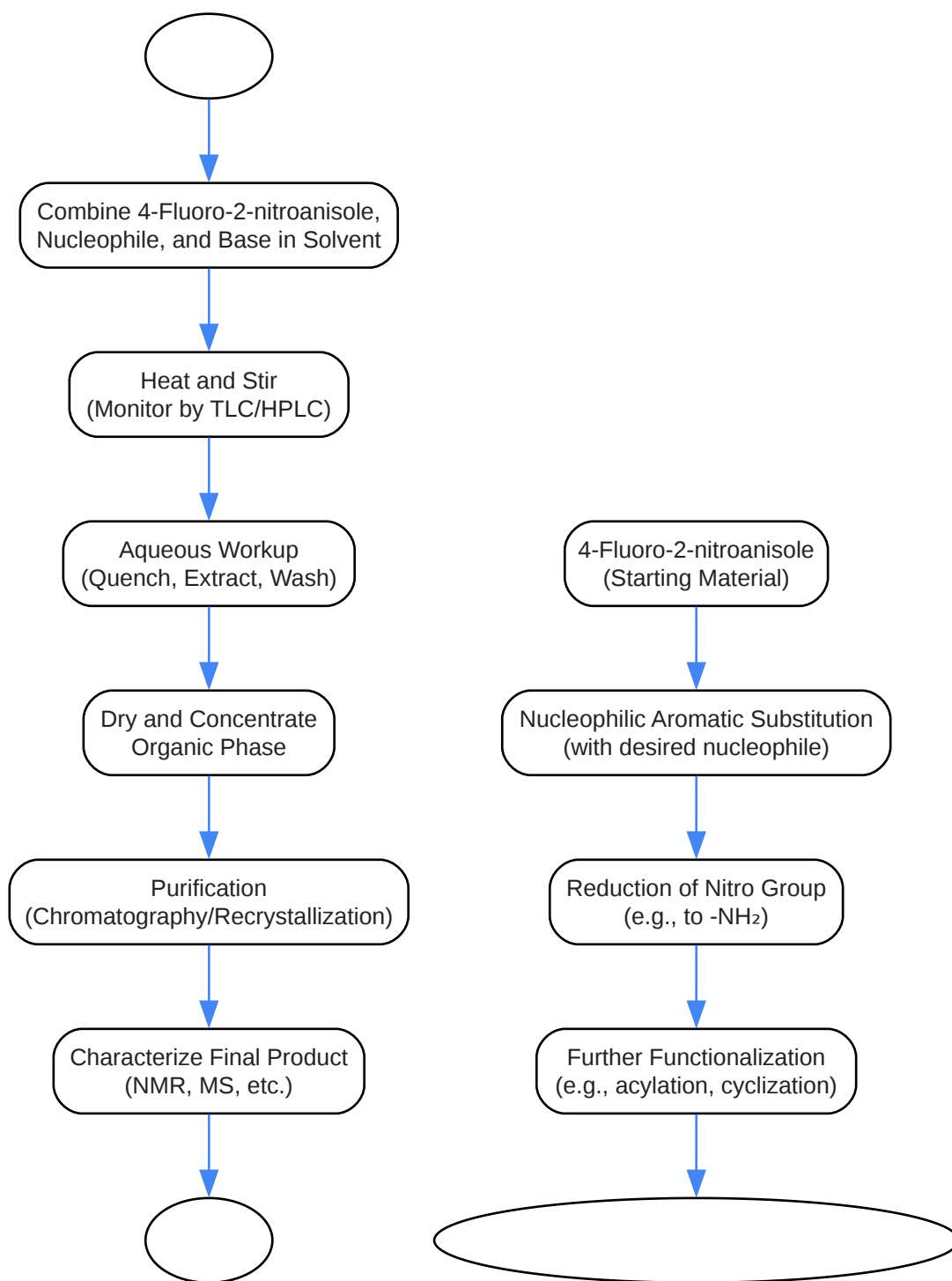
These application notes provide a comprehensive overview of the use of **4-fluoro-2-nitroanisole** in S_NAr reactions, including the underlying mechanism, experimental protocols for reactions with various nucleophiles, and a summary of relevant quantitative data.

Reaction Principle: The S_NAr Mechanism

The nucleophilic aromatic substitution of **4-fluoro-2-nitroanisole** proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The

negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The high electronegativity of the fluorine atom enhances the rate of the initial nucleophilic attack, making it an excellent leaving group in this context.





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References

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- 2. nbinno.com [nbinno.com]
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